molecular formula C15H21ClN2O2 B592180 Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate CAS No. 769944-39-0

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate

Cat. No. B592180
CAS RN: 769944-39-0
M. Wt: 296.795
InChI Key: BYPYEMNCKKTEFT-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 769944-39-0 . It has a molecular weight of 296.8 and its linear formula is C15H21ClN2O2 .


Physical And Chemical Properties Analysis

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate has a molecular weight of 296.8 . Its linear formula is C15H21ClN2O2 . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

Synthesis of Novel Organic Compounds

“Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate” can serve as a useful building block or intermediate in the synthesis of several novel organic compounds .

Production of Amides

This compound can be used in the production of amides . Amides have a wide range of applications in the pharmaceutical industry and are used in the synthesis of a variety of drugs.

Production of Sulphonamides

Sulphonamides are another class of compounds that can be synthesized using “Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate” as a starting material . Sulphonamides are used in the treatment of bacterial infections.

Production of Mannich Bases

Mannich bases can also be produced using this compound . These bases are used in the synthesis of various pharmaceuticals and have shown potential in the treatment of various diseases.

Production of Schiff’s Bases

Schiff’s bases are another class of compounds that can be synthesized using "Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate" . These bases have a wide range of applications, including as ligands in coordination chemistry and as intermediates in organic synthesis.

Production of Thiazolidinones

Thiazolidinones can be synthesized using this compound . Thiazolidinones are a class of compounds that have shown potential in the treatment of various diseases, including cancer and diabetes.

Production of Azetidinones

Azetidinones are another class of compounds that can be synthesized using "Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate" . Azetidinones are used in the synthesis of various pharmaceuticals and have shown potential in the treatment of various diseases.

Production of Imidazolinones

Imidazolinones can also be produced using this compound . Imidazolinones are a class of compounds that have shown potential in the treatment of various diseases, including cancer and diabetes.

Safety and Hazards

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed . The signal word is “Warning” and precautionary statements are provided .

properties

IUPAC Name

tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-10-13(18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPYEMNCKKTEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50659466
Record name tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(4-chlorophenyl)piperazine-1-carboxylate

CAS RN

769944-39-0
Record name tert-Butyl 2-(4-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50659466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCNC(=O)C1c1ccc(Cl)cc1
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Synthesis routes and methods II

Procedure details

Solution of 4-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-piperazin-2-one (500 mg, 1.6 mmol) and acetic acid (929 μl, 16 mmol) were added to a refluxed solution of sodium borohydride (608 mg, 16 mmol) in 1,4-dioxane (5 ml) and reflux was continued. The reaction was quenched by water and extracted with dichloromethane and washed with brine and dried. After removal of the solvent, residue was purified by silica gel column chromatography to give 4-(tert-butoxycarbonyl)-3-(4-chlorophenyl)piperazine (330 mg, 69%).
Name
4-(tert-butoxycarbonyl)-3-(4-chlorophenyl)-piperazin-2-one
Quantity
500 mg
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929 μL
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608 mg
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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